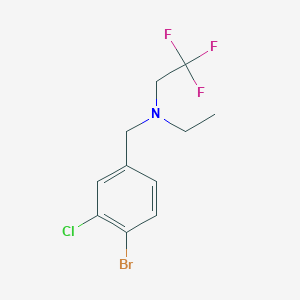
N-(4-bromo-3-chlorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-chlorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine: is an organic compound that features a benzyl group substituted with bromine and chlorine atoms, an ethyl group, and a trifluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromo-3-chlorobenzyl chloride, ethylamine, and 2,2,2-trifluoroethanol.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzyl ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the benzyl ring.
Addition Reactions: The trifluoroethanamine moiety can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Oxidation: Products with oxidized functional groups, such as carboxylic acids or ketones.
Reduction: Products with reduced functional groups, such as alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-(4-bromo-3-chlorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine exerts its effects would depend on its specific application. For example, in pharmacological studies, it may interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to a biological response. The trifluoroethanamine moiety could play a role in enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
- N-(4-bromo-3-chlorobenzyl)-N-ethylethanamine
- 4-bromo-3-chlorobenzyl alcohol
- 4-bromo-3-chlorobenzonitrile
Comparison:
- Structural Differences: The presence of the trifluoroethanamine moiety in N-(4-bromo-3-chlorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine distinguishes it from similar compounds, potentially altering its reactivity and biological activity.
- Unique Properties: The trifluoroethanamine group may confer unique properties such as increased lipophilicity or enhanced binding affinity to biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[(4-bromo-3-chlorophenyl)methyl]-N-ethyl-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClF3N/c1-2-17(7-11(14,15)16)6-8-3-4-9(12)10(13)5-8/h3-5H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGYNJYGGLLATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)Br)Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













